2-tert-butyl-5-methyl-1H-indole
Overview
Description
2-tert-butyl-5-methyl-1H-indole is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 and is solid in its physical form . The IUPAC name for this compound is 2-tert-butyl-5-methyl-1H-indole .
Molecular Structure Analysis
The InChI code for 2-tert-butyl-5-methyl-1H-indole is 1S/C13H17N/c1-9-5-6-11-10 (7-9)8-12 (14-11)13 (2,3)4/h5-8,14H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-tert-butyl-5-methyl-1H-indole is a solid substance . It has a melting point range of 104 - 106 degrees Celsius . The compound has a molecular weight of 187.28 .Scientific Research Applications
Synthesis and Structure Analysis :
- A study focused on the synthesis of 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, providing insights into the structure of tricyclic hetarenes with isoannelated pyrrol rings (Kreher & Dyker, 1987).
Gamma-Carboline Derivatives Synthesis :
- Research was conducted on the palladium-catalyzed intramolecular annulation of alkynes, leading to the formation of various gamma-carboline derivatives, a process relevant to 2-tert-butyl-5-methyl-1H-indole synthesis (Zhang & Larock, 2003).
Recyclization Studies :
- The recyclization of certain substrates, including those similar to 2-tert-butyl-5-methyl-1H-indole, under acidic conditions was investigated, showing the dependence of the reaction extent on the substituent at the nitrogen atom (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).
Synthesis of 5-HT6 Antagonists :
- A study outlined the efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, relevant to the broader family of indoles (Isherwood et al., 2012).
Enantioselective Catalysis :
- The design of a new chiral amine catalyst for the conjugate addition of indole systems was explored, demonstrating the utility in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).
Key Intermediate in Androgen Receptor Modulators Synthesis :
- The practical synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, was developed (Boros, Kaldor, & Turnbull, 2011).
X-Ray Structure Analysis :
- A study presented the X-ray structure and Hirshfeld analysis of triazolyl-indole derivatives, providing insights into the molecular structure of compounds related to 2-tert-butyl-5-methyl-1H-indole (Boraei, Soliman, Haukka, & Barakat, 2021).
Fischer Indole Synthesis :
- Research was conducted on the Fischer indole synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (Falke et al., 2011).
Intramolecular Cyclization Studies :
- A novel Pd-catalyzed intramolecular cyclization via tert-butyl isocyanide insertion from 2-(2-bromophenyl)-1H-indoles was developed, revealing the utility of isocyanides in bond construction (Tang et al., 2014).
Crystallographic Analysis :
- The crystallographic structure of a compound closely related to 2-tert-butyl-5-methyl-1H-indole was analyzed, providing insights into molecular arrangements and interactions (Iijima & Irikawa, 1996).
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-11-10(7-9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKHVKAHXPBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361284 | |
Record name | 2-tert-Butyl-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-methyl-1H-indole | |
CAS RN |
69622-41-9 | |
Record name | 2-(1,1-Dimethylethyl)-5-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69622-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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